N-benzyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide
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Overview
Description
N~1~-BENZYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a complex organic compound featuring a benzamide core structure substituted with a benzyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common route includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene derivatives using acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.
Nitration: Introduction of the nitro group into the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Pyrazole Formation: The formation of the pyrazole ring can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-BENZYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).
Substitution: Halogenating agents like bromine (Br~2~), chlorinating agents like thionyl chloride (SOCl~2~).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce carboxylic acid groups.
Scientific Research Applications
N~1~-BENZYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N1-BENZYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzamide core can interact with proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N~1~-Benzyl-4-nitrobenzamide: Similar structure but lacks the pyrazole moiety.
4-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)benzamide: Similar structure but lacks the benzyl group.
Uniqueness
N~1~-BENZYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is unique due to the combination of the benzyl, benzamide, and pyrazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N4O3 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-benzyl-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C20H20N4O3/c1-14-19(24(26)27)15(2)23(22-14)13-17-8-10-18(11-9-17)20(25)21-12-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,21,25) |
InChI Key |
ZFZXJUANZMDPDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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